molecular formula C22H18BrClN2O3 B12005884 2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide CAS No. 767334-08-7

2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide

Cat. No.: B12005884
CAS No.: 767334-08-7
M. Wt: 473.7 g/mol
InChI Key: OZHIRGWGECZRRK-DHRITJCHSA-N
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Description

2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Properties

CAS No.

767334-08-7

Molecular Formula

C22H18BrClN2O3

Molecular Weight

473.7 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H18BrClN2O3/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+

InChI Key

OZHIRGWGECZRRK-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzyl alcohol.

    Formation of Intermediate: 4-bromophenol is reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate.

    Condensation Reaction: The hydrazide is then condensed with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Scientific Research Applications

2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in the development of new materials with specific electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can be compared with similar compounds such as:

    2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide: This compound has a methoxy group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.

    2-(4-Chlorophenoxy)-N’-(4-((4-bromobenzyl)oxy)benzylidene)acetohydrazide: This compound has the positions of bromine and chlorine swapped, which can lead to different chemical and biological properties.

The uniqueness of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

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